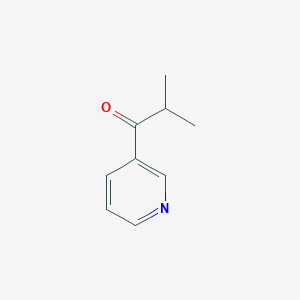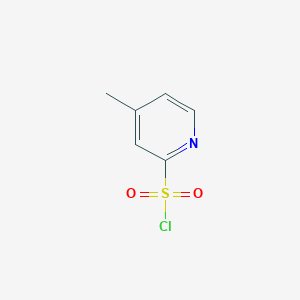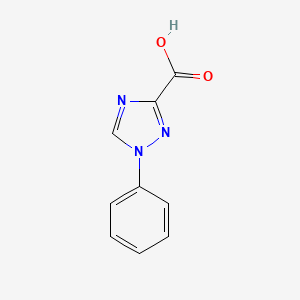![molecular formula C10H13Cl3Si B1590613 Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane CAS No. 81870-64-6](/img/no-structure.png)
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is a chemical compound with the molecular formula C10H13Cl3Si . It is also known by other names, including (Chloromethyl)dichloromethylsilane and Chloromethylmethyldichlorosilane . The compound consists of a silicon atom bonded to two chlorine atoms, a methyl group, and a phenyl group.
Molecular Structure Analysis
The molecular structure of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane includes a silicon atom (Si) bonded to two chlorine atoms (Cl), a methyl group (CH3), and a phenyl group (C6H5) .Physical and Chemical Properties Analysis
Remember to consult relevant scientific literature for more detailed information and specific references . 🧪🔬
Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane,” but unfortunately, the available information does not provide a detailed analysis of its unique applications in various fields. The compound is mentioned as a chemical intermediate and for research use only , but specific applications are not detailed in the sources available.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane involves the reaction of 2-[(chloromethyl)phenyl]ethanol with chlorotrimethylsilane in the presence of a base to form the corresponding silyl ether. This silyl ether is then treated with hydrogen chloride gas to yield the final product.", "Starting Materials": ["2-[(chloromethyl)phenyl]ethanol", "chlorotrimethylsilane", "base", "hydrogen chloride gas"], "Reaction": ["Step 1: 2-[(chloromethyl)phenyl]ethanol is reacted with chlorotrimethylsilane in the presence of a base, such as triethylamine or pyridine, to form the corresponding silyl ether.", "Step 2: The silyl ether is then treated with hydrogen chloride gas to yield Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane." ] } | |
CAS-Nummer |
81870-64-6 |
Produktname |
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane |
Molekularformel |
C10H13Cl3Si |
Molekulargewicht |
267.6 g/mol |
IUPAC-Name |
dichloro-[2-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
NFMVYTPKEZAHLZ-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Kanonische SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



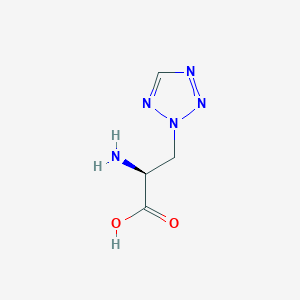
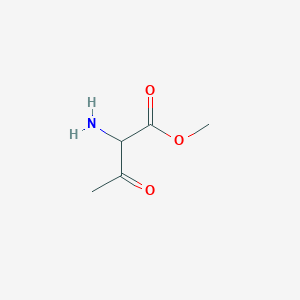
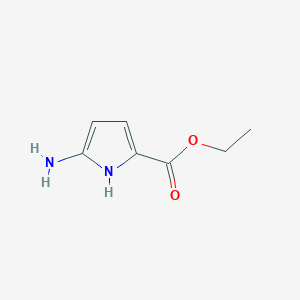
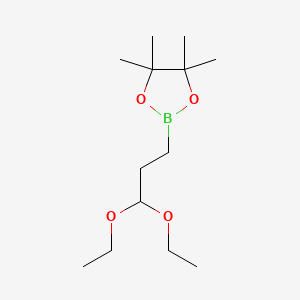
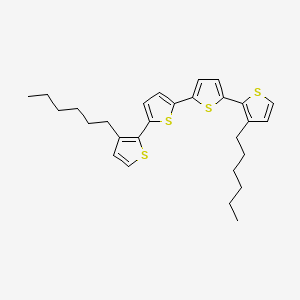
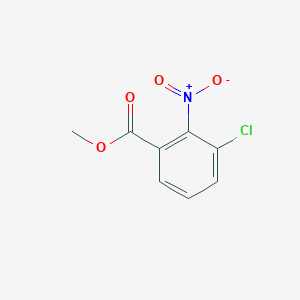
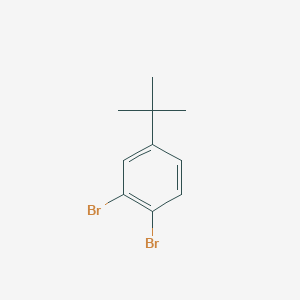
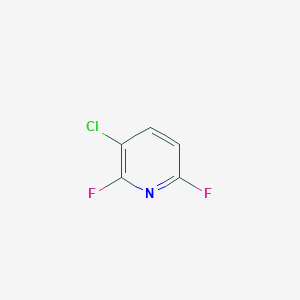
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
